4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a phenyl acetate moiety. It is often used in various chemical and pharmaceutical research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form the intermediate 5-chloro-2-methoxyphenyl isocyanate.
Coupling Reaction: The intermediate is then reacted with 4-hydroxyphenyl acetate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)carbamoyl]phenyl acetate
- 4-[(5-Fluoro-2-methoxyphenyl)carbamoyl]phenyl acetate
- 4-[(5-Methyl-2-methoxyphenyl)carbamoyl]phenyl acetate
Uniqueness
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
[4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)22-13-6-3-11(4-7-13)16(20)18-14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
YMEDLJMGLMYTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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